4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid
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Overview
Description
4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid is a chemical compound known for its unique structure and properties It contains a benzoic acid core with a sulfonamide group substituted at the para position, which is further functionalized with bis(2-hydroxyethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid typically involves the reaction of 4-aminobenzoic acid with bis(2-hydroxyethyl)amine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under mild conditions, often in an organic solvent such as dichloromethane or acetonitrile, and may require a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the sulfonamide group would produce amines .
Scientific Research Applications
4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid involves its interaction with various molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, making the compound useful as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
4-Amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Another sulfonamide derivative with similar functional groups.
Uniqueness
4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO6S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C11H15NO6S/c13-7-5-12(6-8-14)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
InChI Key |
YUOWJTOMCDQVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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